molecular formula C9H6N2O4 B1530867 4-(5-氧代-4,5-二氢-1,2,4-噁二唑-3-基)苯甲酸 CAS No. 189365-92-2

4-(5-氧代-4,5-二氢-1,2,4-噁二唑-3-基)苯甲酸

货号 B1530867
CAS 编号: 189365-92-2
分子量: 206.15 g/mol
InChI 键: AIHHXKBESQKXFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It is a heterocyclic compound, which means it contains a ring structure that includes at least two different elements .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .


Molecular Structure Analysis

The molecular structure of “4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid” can be determined using various spectroscopic techniques. Infrared (IR) spectra can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid” can be predicted based on its structure. It has a molecular weight of 235.19600, a density of 1.578 g/cm3, and a boiling point of 460.358ºC at 760 mmHg .

科学研究应用

1. Therapeutic Potential of Imidazole Containing Compounds

  • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Anticancer Agents

  • Application : 1,2,4-oxadiazole derivatives exhibited significant anti-cancer activity when they were evaluated, against human cancer cell lines .
  • Method : A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .
  • Results : Among them, compounds 7a, 7b, 7c, 7d and 7i demonstrated more promising anticancer activity than standard .

3. Anti-Infective Agents

  • Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
  • Results : The review article provides coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .

4. Energetic Materials

  • Application : The compound (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide is the first to contain tetrazole as an anion and 1,3,4-oxadiazole as a cation. It’s a promising candidate for new insensitive energetic materials .
  • Results : Its low mechanical sensitivity (IS > 40 J, FS > 360 N) and high gas volume after explosion at standard temperature and pressure (767.0 dm3/kg) make it a promising candidate for new insensitive energetic materials .

5. Convergent Analog Synthesis

  • Application : The compound 2 was easily converted to the corresponding amides (11 a – o) by treating the acid chloride, generated in situ with various amines . This shows the potential of 1,2,4-oxadiazole derivatives in convergent analog synthesis .
  • Results : The synthesis resulted in the formation of corresponding amides (11 a – o) .

属性

IUPAC Name

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHHXKBESQKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

CAS RN

189365-92-2
Record name 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 5
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Citations

For This Compound
3
Citations
S Kitamura, H Fukushi, T Miyawaki… - Chemical and …, 2001 - jstage.jst.go.jp
No.eS. Kitamura-4.02 Page 1 The activation, adhesion and aggregation of platelets are important processes in the initiation of thrombus formation at sites showing high-grade stenosis, …
Number of citations: 51 www.jstage.jst.go.jp
U Trstenjak, J Ilaš, D Kikelj - European Journal of Medicinal Chemistry, 2013 - Elsevier
Dual antithrombotic agents acting as anticoagulants and aggregation inhibitors could have substantial advantages over currently prescribed combinations of antithrombotic drugs. …
Number of citations: 32 www.sciencedirect.com
J Ilaš, F Hudecz, H Süli‐Vargha… - Journal of Peptide …, 2008 - Wiley Online Library
Peptide leads D‐Phe–Pro–Arg for thrombin inhibition and Arg–Gly–Asp for antagonistic activity on fibrinogen receptor were combined in one molecule in order to produce compounds …
Number of citations: 8 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。